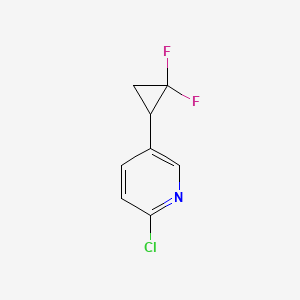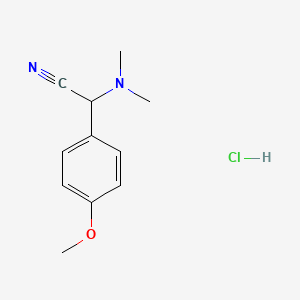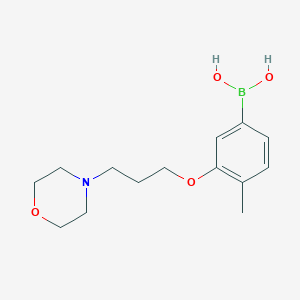
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Descripción general
Descripción
“(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4S and a molecular weight of 283.16 g/mol. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BNO4S/c1-9-8-10 (12 (14)15)4-5-11 (9)18 (16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 . This indicates the presence of a boronic acid group, a pyrrolidin-1-ylsulfonyl group, and two methyl groups attached to a phenyl ring.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 283.16 g/mol.Aplicaciones Científicas De Investigación
Organic Optoelectronics
Boronic acid derivatives, including the mentioned compound, are pivotal in the development of organic light-emitting diodes (OLEDs). These compounds are integral to advancing the structural design and synthesis of organic semiconductors for OLED applications, showing promise as 'metal-free' infrared emitters and improving device performance and efficiency (Squeo & Pasini, 2020).
Medicinal Chemistry
In medicinal chemistry, pyrrolidine, a component of the discussed boronic acid derivative, is extensively used to create compounds for treating human diseases. Its inclusion in drug design allows for efficient exploration of pharmacophore space and contributes to the molecule's stereochemistry. This versatility enhances the three-dimensional coverage of drug candidates, leading to diverse biological profiles (Li Petri et al., 2021).
Supramolecular Chemistry
Boronic acid derivatives are also key in the self-assembly of supramolecular capsules derived from calixpyrrole components. These structures show potential for a variety of applications, including as sensors and in the encapsulation of small molecules. The versatility and ease of modification of boronic acid derivatives facilitate the construction of complex molecular architectures (Ballester, 2011).
Drug Discovery
The incorporation of boronic acids into drug discovery efforts has increased due to their potential to enhance drug potency and improve pharmacokinetic profiles. Boronic acid drugs, including those derived from or related to the discussed compound, have been approved for various therapeutic applications, indicating the growing importance of these derivatives in medicinal chemistry (Plescia & Moitessier, 2020).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Mecanismo De Acción
Target of Action
The primary target of (3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds , which is a crucial step in many organic synthesis processes.
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable bioavailability characteristics.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds from simpler precursors.
Análisis Bioquímico
Biochemical Properties
(3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making it a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways and gene expression. It has been observed to influence the MAPK/ERK pathway, leading to altered cellular responses such as proliferation and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a boronate ester with the hydroxyl groups of serine residues in enzymes. This binding interaction results in the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. The compound’s ability to inhibit serine proteases is particularly noteworthy, as it provides insights into enzyme regulation and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that its inhibitory effects on enzymes remain consistent, making it a reliable reagent for biochemical assays .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of careful dosage optimization in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution profile is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. It is often directed to specific compartments such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins. This localization is crucial for its activity and function within the cell .
Propiedades
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-7-11(13(15)16)8-10(2)12(9)19(17,18)14-5-3-4-6-14/h7-8,15-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGRLKZHUJREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)





![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)


![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

